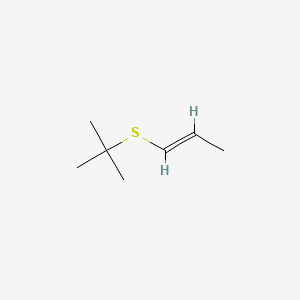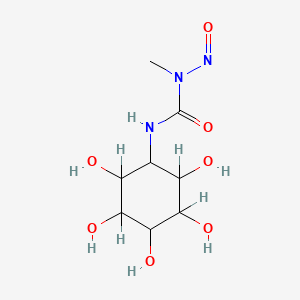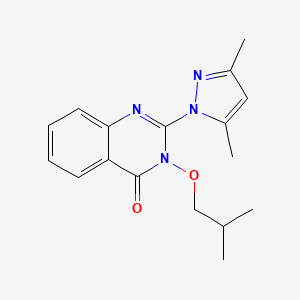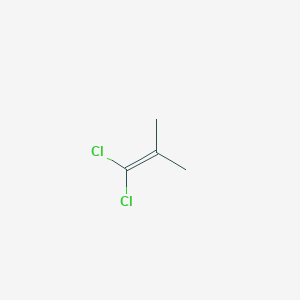![molecular formula C25H30 B14156289 Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]- CAS No. 107949-22-4](/img/structure/B14156289.png)
Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a butylcyclohexyl group and a methylphenylethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” typically involves multi-step organic reactions. One possible route could include:
Formation of the butylcyclohexyl group: Starting with cyclohexane, a butyl group can be introduced through a Friedel-Crafts alkylation reaction using butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the methylphenylethynyl group: This step might involve a Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
In an industrial setting, the production of such compounds would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain safety and efficiency.
化学反応の分析
Types of Reactions
“Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne group to an alkane.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of steric and electronic effects in aromatic substitution reactions.
Biology
While specific biological applications may not be well-documented, similar compounds are often investigated for their potential as pharmaceuticals or bioactive molecules.
Medicine
In medicine, derivatives of such compounds might be explored for their therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
Industrially, this compound could be used in the development of advanced materials, such as liquid crystals or organic semiconductors.
作用機序
The mechanism of action for “Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” would depend on its specific application. Generally, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- Benzene, 1-(4-butylcyclohexyl)-4-[(4-ethylphenyl)ethynyl]-
- Benzene, 1-(4-butylcyclohexyl)-4-[(4-methoxyphenyl)ethynyl]-
Uniqueness
The uniqueness of “Benzene, 1-(4-butylcyclohexyl)-4-[(4-methylphenyl)ethynyl]-” lies in its specific substituents, which can influence its chemical reactivity and physical properties. The presence of the butylcyclohexyl group and the methylphenylethynyl group can lead to distinct steric and electronic effects compared to similar compounds.
特性
CAS番号 |
107949-22-4 |
|---|---|
分子式 |
C25H30 |
分子量 |
330.5 g/mol |
IUPAC名 |
1-(4-butylcyclohexyl)-4-[2-(4-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C25H30/c1-3-4-5-21-12-16-24(17-13-21)25-18-14-23(15-19-25)11-10-22-8-6-20(2)7-9-22/h6-9,14-15,18-19,21,24H,3-5,12-13,16-17H2,1-2H3 |
InChIキー |
UEWUXXCQZUSEKF-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B14156210.png)
![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
![5,6,7,8-Tetrahydro-1,3-dimethyl-4H-cyclohepta[c]thiophen-4-one](/img/structure/B14156220.png)

![Bicyclo[2.2.0]hexane](/img/structure/B14156240.png)
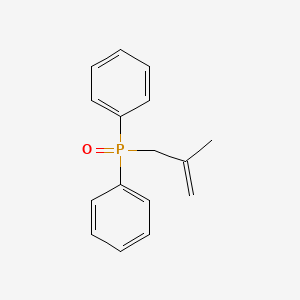


![N-[1-[3-(benzenesulfonamido)quinoxalin-2-yl]pyridin-1-ium-3-yl]-4-methoxybenzenecarboximidate](/img/structure/B14156261.png)
![3-(furan-2-yl)-6-(2-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14156263.png)
